molecular formula C16H15ClN2 B232181 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile

2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile

Cat. No.: B232181
M. Wt: 270.75 g/mol
InChI Key: MGNVJQYQDMPUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile binds to the CB1 and CB2 receptors in the body, leading to the activation of downstream signaling pathways. This results in a range of physiological and biochemical effects, including the release of neurotransmitters, modulation of ion channels, and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been shown to have neuroprotective effects and may have therapeutic potential in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile in lab experiments include its potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for off-target effects mean that careful controls and purification steps are necessary to ensure the validity of experimental results.

Future Directions

There are several future directions for research involving 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which could have potential therapeutic applications. Another area of interest is the study of the role of cannabinoids in various diseases and conditions, including cancer, epilepsy, and chronic pain. Finally, there is a need for further research into the safety and potential side effects of synthetic cannabinoids like this compound, particularly in the context of their use as research tools.

Synthesis Methods

The synthesis of 2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile involves several steps, including the reaction of 4-chloroaniline with 2-methyl-3-phenylpropanenitrile in the presence of a catalyst, followed by a series of purification steps to obtain the final product. The purity of the compound is critical for its effectiveness in scientific research.

Scientific Research Applications

2-(4-Chloroanilino)-2-methyl-3-phenylpropanenitrile has been widely used in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to activate both CB1 and CB2 receptors, leading to a range of effects including analgesia, anti-inflammatory effects, and appetite stimulation. It has also been used in studies of the endocannabinoid system and the role of cannabinoids in various diseases and conditions.

Properties

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

2-(4-chloroanilino)-2-methyl-3-phenylpropanenitrile

InChI

InChI=1S/C16H15ClN2/c1-16(12-18,11-13-5-3-2-4-6-13)19-15-9-7-14(17)8-10-15/h2-10,19H,11H2,1H3

InChI Key

MGNVJQYQDMPUDK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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